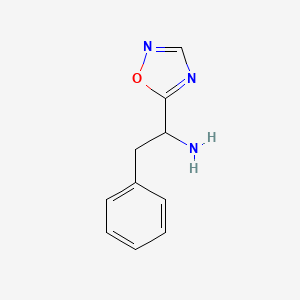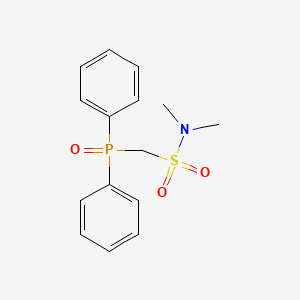![molecular formula C7H7N3O B13104267 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The synthetic approaches involve high temperatures and long reaction times, often requiring microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives.
Applications De Recherche Scientifique
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including enzyme inhibition and receptor antagonism.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as tankyrase and stearoyl CoA desaturase . It can also function as an antagonist of receptors like melanin-concentrating hormone receptor (MCH)-R1 and corticotropin-releasing factor receptor 1 (CRF1) . These interactions lead to the modulation of various biological processes, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds in the pyrrolo[1,2-d][1,2,4]triazine family:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Similar structure but different regioisomerism, leading to distinct biological activities.
Pyrrolo[1,2-d][1,3,4]oxadiazine: Precursor in the synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, with different chemical properties.
Pyrrolo[2,1-f][1,2,4]triazine: Parent moiety of antiviral drugs like remdesivir, showcasing its importance in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-6-3-2-4-10(6)7(11)9-8-5/h2-4H,1H3,(H,9,11) |
Clé InChI |
BPWUBHDGRMFISQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)N2C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


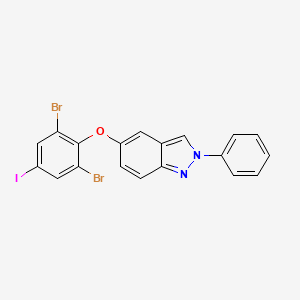

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
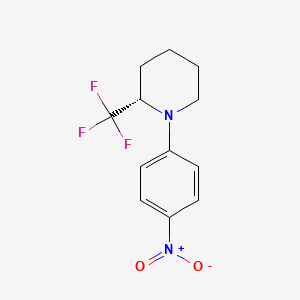

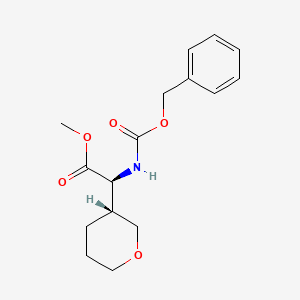
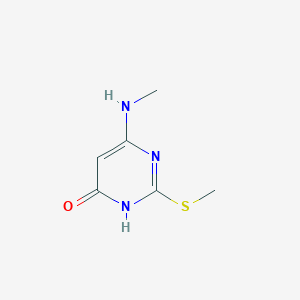
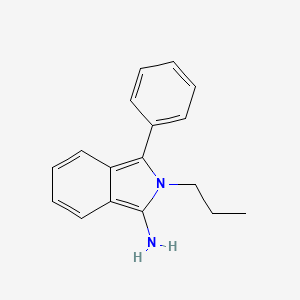
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

